molecular formula C5H7N3 B021590 5-Pyrimidinemethanamine CAS No. 25198-95-2

5-Pyrimidinemethanamine

Cat. No.: B021590
CAS No.: 25198-95-2
M. Wt: 109.13 g/mol
InChI Key: USRYWZFLGFQQEB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

5-Pyrimidinemethanamine, also known as Pyrimethamine, primarily targets the enzyme dihydrofolate reductase (DHFR) in plasmodia . DHFR plays a crucial role in the synthesis of nucleic acids and proteins, making it a key target for antimalarial drugs .

Mode of Action

Pyrimethamine inhibits the DHFR of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition disrupts the growth and reproduction of the parasite, effectively treating the infection .

Biochemical Pathways

The action of Pyrimethamine affects the de novo purine and pyrimidine biosynthesis pathways . By inhibiting DHFR, Pyrimethamine disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in these pathways . This disruption affects the production of nucleic acids, leading to a halt in the growth and multiplication of the parasite .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyrimethamine are crucial for its bioavailability. It is well-absorbed in the body and extensively distributed, with a high affinity for tissues . It is metabolized in the liver and excreted through the kidneys . These properties ensure that Pyrimethamine reaches its target effectively and exerts its antimalarial action .

Result of Action

The molecular effect of Pyrimethamine’s action is the inhibition of DHFR, leading to a disruption in the synthesis of nucleic acids . On a cellular level, this results in the halt of growth and multiplication of the plasmodia, effectively treating the malaria infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrimethamine. Factors such as diet, concurrent medications, and individual health status can affect how the drug is absorbed, distributed, metabolized, and excreted . For instance, certain foods or medications might interact with Pyrimethamine, altering its effectiveness. Additionally, individual health conditions, such as liver or kidney disease, could affect how the drug is metabolized and excreted, potentially requiring dose adjustments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Pyrimidinemethanamine can be synthesized through various methods. One common approach involves the reaction of pyrimidine with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyrimidine, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.

    Procedure: Pyrimidine is dissolved in water, followed by the addition of formaldehyde and ammonia. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.

    Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of pyrimidine derivatives in the presence of a suitable catalyst. This method allows for higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Pyrimidinemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYWZFLGFQQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596811
Record name 1-(Pyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25198-95-2
Record name 1-(Pyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidin-5-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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